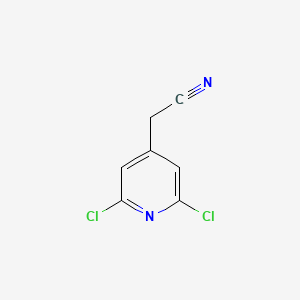

2-(2,6-Dichloropyridin-4-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(2,6-dichloropyridin-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGXQVICQALTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201295331 | |

| Record name | 2,6-Dichloro-4-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227571-03-0 | |

| Record name | 2,6-Dichloro-4-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227571-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution and Cyanomethylation of 2,6-Dichloropyridine Derivatives

One common approach involves the nucleophilic substitution on 2,6-dichloropyridine derivatives followed by cyanomethylation to introduce the acetonitrile group at the 4-position of the pyridine ring.

- Starting Materials: 2,6-Dichloro-4-halopyridine (e.g., 2,6-dichloro-4-iodopyridine) is used as the electrophilic substrate.

- Reagents and Catalysts: Palladium-catalyzed cross-coupling reactions employing Pd2(dba)3·CHCl3 or Pd(OAc)2 with phosphine ligands such as Xantphos or BINAP have been utilized to facilitate substitution reactions under nitrogen atmosphere in anhydrous 1,4-dioxane solvent at 110°C for 4–7 hours.

- Example Protocol: The pyridine derivative (1 equivalent) is reacted with an appropriate amide or amine (1 equivalent) in the presence of cesium carbonate (2 equivalents) and the palladium catalyst system. After completion, the reaction mixture is concentrated and purified by silica gel chromatography to obtain the substituted product.

Preparation via Alkylation of Pyridine-4-acetonitrile Esters

A patented method describes the synthesis of ethyl 2-cyano-2-(pyridin-4-yl)acetate intermediates, which can be converted to the target acetonitrile compound:

- Procedure: Ethyl 2-cyanoacetate is heated with 2,6-dichloropyridine derivatives at 60–90°C for 2–3 hours. The reaction progress is monitored by thin-layer chromatography.

- Workup: After reaction completion, the mixture is extracted with ethyl acetate and washed with water, followed by drying over anhydrous sodium sulfate and solvent removal to yield the ester intermediate.

- Yields: Reported yields range from 78% to 90% depending on reaction conditions and scale.

Base-Promoted Cyanomethylation Using Sodium Hydride

Another method involves the use of sodium hydride (NaH) as a base to deprotonate the methylene group adjacent to the nitrile, facilitating coupling with the pyridine ring:

- Conditions: The reaction is carried out in tetrahydrofuran (THF) at room temperature for several hours, followed by quenching with saturated sodium chloride solution and extraction with ethyl acetate.

- Purification: The crude product is purified by flash chromatography.

- Yields: Moderate to good yields (~74%) have been reported for related derivatives.

- Catalyst Selection: The use of palladium catalysts with phosphine ligands (Xantphos, BINAP) is critical for regioselective substitution on the pyridine ring, enabling high selectivity and functional group tolerance.

- Base Effects: Cesium carbonate and sodium hydride serve as strong bases to deprotonate nucleophiles and facilitate coupling reactions. Sodium hydride allows for milder conditions but requires strict moisture exclusion.

- Temperature Control: Reaction temperatures range from ambient to 110°C depending on the method, influencing reaction rate and yield. Thermal alkylation methods operate at moderate temperatures (60–90°C) without catalysts.

- Purification: Silica gel chromatography is the preferred purification technique to isolate the desired nitrile compound with high purity.

- Scale-Up Potential: The alkylation method with ethyl 2-cyanoacetate shows promise for scale-up due to straightforward workup and high yields.

The preparation of 2-(2,6-dichloropyridin-4-yl)acetonitrile can be effectively achieved via palladium-catalyzed cross-coupling, base-promoted cyanomethylation, or thermal alkylation of cyanoacetate esters. Each method offers distinct advantages regarding reaction conditions, catalyst requirements, and yields. Selection of the optimal method depends on available reagents, scale, and desired purity. The literature provides robust protocols with detailed reaction parameters and purification strategies to guide synthetic chemists in producing this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloropyridin-4-yl)acetonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Reduction: Formation of 2-(2,6-dichloropyridin-4-yl)ethylamine.

Oxidation: Formation of oxidized pyridine derivatives.

Scientific Research Applications

2-(2,6-Dichloropyridin-4-yl)acetonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloropyridin-4-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Methyl Groups : The dichloro substituents in the target compound introduce steric bulk and strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in 2-(2,6-Dimethylpyridin-4-yl)acetonitrile .

- Halogen Effects : Fluorine in 2-(4-fluoropyridin-2-yl)acetonitrile is less sterically demanding than chlorine but still exerts electron-withdrawing effects, altering ring electronics .

Electronic Properties and Reactivity

Density Functional Theory (DFT) studies on similar nitrile derivatives reveal that electron-withdrawing groups (e.g., Cl, F) lower the HOMO-LUMO gap, enhancing electrophilic reactivity . For This compound :

- The chlorine atoms polarize the pyridine ring, activating the 4-position for nucleophilic attacks, as seen in its use to synthesize tetrazole-indole hybrids .

- In contrast, methyl groups in 2-(2,6-Dimethylpyridin-4-yl)acetonitrile increase electron density at the 4-position, favoring different reaction pathways, such as alkylation or hydrogen bonding interactions .

Physicochemical Properties

- Solubility : Dichloro derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity compared to methyl or fluorine analogs.

- Melting Points : Chlorinated compounds often have higher melting points than methylated analogs due to stronger halogen bonding.

Data Tables

Table 2 : Key Properties and Applications of Selected Compounds

Q & A

Q. What are the primary synthetic routes for 2-(2,6-Dichloropyridin-4-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : Reacting 2,6-dichloropyridine-4-carbonitrile with alkyl halides in the presence of a base (e.g., KOH/EtOH) under reflux. Monitor progress via TLC and purify using column chromatography .

- Cross-coupling : Utilize Suzuki-Miyaura coupling with boronic acids, employing Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions. Optimize temperature (80–120°C) and solvent (DMF/toluene mixtures) to improve yield .

- Purification : Recrystallization from acetonitrile/hexane mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) enhances purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Grow single crystals via slow evaporation (acetonitrile/ethyl acetate). Use SHELX software for structure solution and refinement. Key parameters: space group, bond lengths (e.g., C–Cl ~1.72 Å), and dihedral angles .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts (e.g., pyridine ring protons at δ 7.8–8.5 ppm, nitrile carbon at δ ~115 ppm).

- FT-IR : Confirm nitrile stretch at ~2240 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model electron density. Chlorine’s electron-withdrawing effect reduces electron density at the pyridine ring, directing nucleophiles to the nitrile group. Compare with fluorinated analogs (e.g., 2-(3,3-Difluoropiperidin-4-yl)acetonitrile) to assess halogen effects .

- Kinetic studies : Monitor reaction rates (UV-Vis or HPLC) under varying conditions (temperature, solvent polarity). Higher reactivity observed in polar aprotic solvents (e.g., DMF) due to stabilized transition states .

Q. What strategies resolve contradictions in crystallographic data for halogenated acetonitrile derivatives?

- Methodological Answer :

- Data validation : Cross-check SHELXL refinement parameters (R-factor < 0.05, wR² < 0.15) and hydrogen bonding networks. For disordered regions, apply restraints (e.g., DELU, SIMU) or multi-conformer models .

- Comparative analysis : Contrast with structurally similar compounds (e.g., (E)-2-(4-methoxystyryl)-2,3-dihydro-1H-perimidine acetonitrile monosolvate). Key metrics: unit cell dimensions, torsion angles (e.g., pyridine-nitrile torsion ~170°) .

Q. How can this compound be utilized as a building block for bioactive heterocycles?

- Methodological Answer :

- Cyclization reactions : React with hydrazines to form pyrazole derivatives (e.g., under acidic conditions, 80°C). Monitor by LC-MS and isolate via fractional crystallization .

- Pharmacological intermediates : Couple with aryl boronic acids to generate kinase inhibitors. Assess bioactivity via enzymatic assays (e.g., IC₅₀ values against JAK2/STAT pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.